molecular formula C13H8N2S B13820055 4H-Thiazolo[5,4-a]carbazole CAS No. 33080-56-7

4H-Thiazolo[5,4-a]carbazole

Katalognummer: B13820055
CAS-Nummer: 33080-56-7
Molekulargewicht: 224.28 g/mol
InChI-Schlüssel: WNNHCGBPBGMFOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H-Thiazolo[5,4-a]carbazole is a heterocyclic compound that has garnered significant interest in the fields of organic electronics and materials science. This compound is characterized by its unique structure, which combines a thiazole ring fused with a carbazole moiety. The integration of these two rings imparts distinct electronic and photophysical properties, making it a valuable component in various applications.

Vorbereitungsmethoden

The synthesis of 4H-Thiazolo[5,4-a]carbazole typically involves the condensation of formyl derivatives of carbazole with dithiooxamide. The reaction is carried out under reflux conditions in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 160°C) for several hours . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

4H-Thiazolo[5,4-a]carbazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

4H-Thiazolo[5,4-a]carbazole has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4H-Thiazolo[5,4-a]carbazole involves its interaction with specific molecular targets and pathways. The compound’s electronic properties enable it to participate in charge transfer processes, which are crucial for its function in electronic devices. Additionally, its ability to form stable complexes with various biological molecules underpins its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

4H-Thiazolo[5,4-a]carbazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of thiazole and carbazole rings, which imparts distinct electronic and photophysical properties that are not found in other similar compounds.

Eigenschaften

CAS-Nummer

33080-56-7

Molekularformel

C13H8N2S

Molekulargewicht

224.28 g/mol

IUPAC-Name

4H-[1,3]thiazolo[5,4-a]carbazole

InChI

InChI=1S/C13H8N2S/c1-2-4-10-8(3-1)9-5-6-11-13(12(9)15-10)16-7-14-11/h1-5,7H,6H2

InChI-Schlüssel

WNNHCGBPBGMFOQ-UHFFFAOYSA-N

Kanonische SMILES

C1C=C2C3=CC=CC=C3N=C2C4=C1N=CS4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.